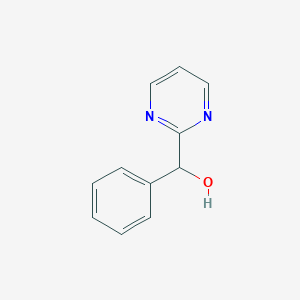

Phenyl(pyrimidin-2-yl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

155191-69-8 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

phenyl(pyrimidin-2-yl)methanol |

InChI |

InChI=1S/C11H10N2O/c14-10(9-5-2-1-3-6-9)11-12-7-4-8-13-11/h1-8,10,14H |

InChI Key |

JGHMZWUOOBILTK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=NC=CC=N2)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=CC=N2)O |

Synonyms |

2-Pyrimidinemethanol, -alpha--phenyl- (9CI) |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Phenyl Pyrimidin 2 Yl Methanol Derivatives

Hydrolytic Pathways and Stability Profiles

The stability of phenyl(pyrimidin-2-yl)methanol derivatives is significantly influenced by the pH of the environment. The pyrimidine (B1678525) ring, being an electron-deficient heterocycle, can influence the stability of adjacent functional groups.

Derivatives of pyrimidinylmethanol can undergo hydrolysis, particularly under acidic conditions. For instance, related structures can be hydrolyzed using hydrochloric acid in a solvent like methanol (B129727) or tetrahydrofuran. nih.govacs.org The stability of the pyrimidine ring itself can be compromised under harsh acidic conditions, a phenomenon observed in related nucleoside analogues like tetrahydrouridine, which are rapidly converted to inactive forms in acidic environments. mdpi.com However, strategic functionalization of the pyrimidine ring can enhance acid stability. mdpi.com

Acid hydrolysis has been utilized as a procedural step in the synthesis of more complex molecules from pyrimidine precursors. For example, N-(pyrimidin-2-yl)cyanamides can be hydrolyzed to the corresponding urea (B33335) derivatives under acidic conditions. nih.gov

Carbon-Hydrogen (C-H) Functionalization Reactions

Direct C-H functionalization is a powerful strategy for the late-stage modification of complex molecules, and derivatives of this compound are amenable to such transformations. The pyrimidine ring often plays a crucial role as a directing group, guiding the reaction to a specific C-H bond.

A notable C-H functionalization reaction is the palladium-catalyzed, ruthenium-photoredox-mediated C-H arylation. nih.govrsc.org This method allows for the regioselective introduction of an aryl group onto the phenyl ring of phenyl-pyrimidine scaffolds. The mechanism leverages a dual catalytic cycle.

The process is typically initiated by a ruthenium(II) photoredox catalyst (e.g., [Ru(bpy)₃]²⁺), which, upon excitation by visible light (such as from an LED source), becomes a potent reductant. mdpi.com This excited-state catalyst can reduce an aryldiazonium salt (Ar-N₂⁺), generating an aryl radical (Ar•) and releasing dinitrogen gas.

Simultaneously, a palladium(II) catalyst (e.g., Pd(OAc)₂) coordinates to the substrate. In derivatives like (6-phenylpyridin-2-yl)pyrimidines, the pyrimidine-pyridine unit acts as a bidentate directing group, facilitating the coordination of palladium and directing the subsequent C-H activation to the ortho-position of the phenyl ring. nih.govresearchgate.net This forms a palladacycle intermediate. The aryl radical generated from the photoredox cycle is then trapped by this palladacycle. A subsequent reductive elimination step releases the arylated product and regenerates the palladium(II) catalyst, closing the palladium cycle. The oxidized ruthenium(III) species is reduced back to its initial state by a sacrificial electron donor, completing the photoredox cycle. mdpi.com This green-chemistry-compliant transformation proceeds at room temperature and allows for the late-stage modification of complex, drug-like molecules. nih.govrsc.org

The regioselectivity of C-H functionalization on phenyl-pyrimidine scaffolds is a key feature of these reactions, predominantly controlled by the directing group. In palladium-catalyzed C-H arylations, the nitrogen atom of the pyrimidine ring directs the catalyst to the ortho C-H bonds of the C2-connected phenyl ring. mdpi.comnih.gov This leads to highly regioselective mono- or bis-phenylation at these ortho sites. mdpi.com

The substrate scope for these reactions is broad, demonstrating tolerance for a wide variety of functional groups on both the pyrimidine-containing substrate and the arylating agent. nih.govmdpi.com This versatility makes the methodology highly valuable for creating libraries of complex molecules for applications in medicinal chemistry. researchgate.net

Below is a table summarizing the substrate scope for a representative Pd-catalyzed C-H arylation of pyrimidine derivatives. nih.govmdpi.com

| Substrate Type | Substituent on Phenyl Ring (R) | Arylating Agent | Product | Key Observation |

|---|---|---|---|---|

| 2,6-Diphenylpyrimidine | -H | Phenyldiazonium tetrafluoroborate | Ortho-phenylated derivative | Demonstrates baseline regioselectivity. mdpi.com |

| 2,6-Diphenylpyrimidine | -CH₃ | Phenyldiazonium tetrafluoroborate | Ortho-phenylated derivative | Electron-donating groups are well-tolerated. mdpi.com |

| 2,6-Diphenylpyrimidine | -OCH₃ | Phenyldiazonium tetrafluoroborate | Ortho-phenylated derivative | Strong electron-donating groups are compatible. mdpi.com |

| 2,6-Diphenylpyrimidine | -Cl | Phenyldiazonium tetrafluoroborate | Ortho-phenylated derivative | Halogen substituents remain intact. mdpi.com |

| (6-Phenylpyridin-2-yl)pyrimidine | -H | 4-Methoxyphenyldiazonium tetrafluoroborate | Ortho-(4-methoxyphenyl) derivative | Substituted arylating agents are effective. nih.govresearchgate.net |

| (6-Phenylpyridin-2-yl)pyrimidine | -H | 4-Trifluoromethylphenyldiazonium tetrafluoroborate | Ortho-(4-trifluoromethylphenyl) derivative | Electron-withdrawing groups on the aryl source are tolerated. nih.govresearchgate.net |

| (6-Thiophen-2-yl-pyridin-2-yl)pyrimidine | N/A (Thiophene ring) | Phenyldiazonium tetrafluoroborate | Arylated thiophene (B33073) derivative | Electron-rich heteroaryl substrates undergo regioselective arylation. nih.govrsc.org |

Intramolecular and Intermolecular Rearrangements

Derivatives of this compound can participate in or be synthesized through various molecular rearrangements. These reactions can lead to significant structural changes and the formation of new heterocyclic systems.

An example of an unusual rearrangement leads to the formation of imidazo- and pyrazolo[1,5-a]pyrimidines. rsc.orgrsc.org This reaction starts from bicyclic 5,5-fused hetero-rings, such as 3-(tert-butylamino)-2-(arylethynyl)-1H-imidazo[1,5-a]imidazoles, which are treated with iodine in a solvent like THF at room temperature. rsc.org The proposed mechanism involves an iodine-promoted opening of the imidazole (B134444) ring, followed by a cyclization resulting from the nucleophilic attack of a nitrogen atom onto the benzylic position of the opened intermediate. This sequence transforms the initial 5,5-fused system into a more stable 5,6-fused pyrimidine system. rsc.orgrsc.org

Another relevant transformation is the ortho-C–H amidation of phenols, which can occur via an intramolecular rearrangement of N-phenoxyarylamides. acs.org Under mild basic conditions, these substrates rearrange to form ortho-amidated phenol (B47542) products without the need for transition-metal catalysts. Mechanistic studies suggest that the C-H bond cleavage is not the rate-determining step and that an intramolecular pathway is likely involved. acs.org

Mechanistic Studies of Pyrimidine Ring Transformations

The pyrimidine ring itself can be constructed or modified through various mechanistic pathways, often involving the functional groups attached to it, such as the phenyl and methanol substituents.

The synthesis of substituted pyrimidines can be achieved from derivatives of this compound or similar benzylic alcohols through a cascade of reactions initiated by dehydrogenation. nih.govacs.org In transition-metal-free systems, a base like NaOH can mediate the transformation, which starts with the dehydrogenation of the benzylic alcohol to the corresponding ketone (e.g., phenyl pyrimidin-2-yl ketone). nih.gov This is followed by a series of highly coupled steps including aldol (B89426) condensation, sequential C-C and C-N bond formations with an amine source (like amidine), and a final dehydrogenative aromatization to yield the functionalized pyrimidine product. nih.gov

Alternatively, transition-metal catalysts, such as those based on ruthenium or nickel, can facilitate this process. acs.orgmdpi.com For example, a nickel(II) catalyst can efficiently perform a dehydrogenative annulation of alcohols. acs.org The mechanism involves the initial oxidation of the alcohol to an aldehyde or ketone. This intermediate then undergoes condensation with an amidine, followed by an intramolecular cyclization (C-N bond formation) and subsequent aromatization via dehydrogenation to form the stable pyrimidine ring. mdpi.comorganic-chemistry.org These one-pot, multi-component reactions are highly efficient and atom-economical for constructing a wide range of substituted pyrimidines from simple alcohol precursors. nih.govmdpi.com

A plausible reaction sequence for forming a fused pyrimidine system involves an initial Knoevenagel condensation, followed by a Michael addition of an amino group to a C=C bond. acs.org Subsequent intramolecular cyclization through the reaction of an amino group with a carbonyl, followed by dehydration, leads to the final fused pyrimidine heterocycle. acs.org

Annulation and Oxidative Aromatization Processes

The synthesis of the pyrimidine core found in this compound and its derivatives often involves annulation reactions, which are fundamental in constructing the heterocyclic ring system. These processes typically involve the condensation of multiple components, followed by an oxidative step to achieve the final aromatic pyrimidine ring.

A common strategy is the [3+3] annulation, which combines two three-atom fragments. For instance, a method has been reported for the synthesis of pyrimidine derivatives through a cascade reaction involving the oxidative dehydrogenation of saturated ketones, followed by annulation with amidines and subsequent oxidative aromatization. rsc.org Another approach involves the multicomponent reaction of amidines with up to three different alcohol molecules, catalyzed by iridium-pincer complexes. This process proceeds through a series of condensation and dehydrogenation steps to form the pyrimidine ring, where the alcohols serve as building blocks and hydrogen is released. rsc.org

Transition-metal catalysis, particularly with copper, facilitates various annulation strategies. One such method is the copper-catalyzed [3+3] annulation of amidines with saturated ketones, which proceeds via β-C(sp³)–H functionalization. rsc.org Nickel(II) pincer complexes have also proven effective in catalyzing the dehydrogenative annulation of primary and secondary alcohols with amidines to produce a range of substituted pyrimidines. acs.org For example, the reaction of acetamidine, 1-phenylethanol, and benzyl (B1604629) alcohol yields 2-methyl-4,6-diphenylpyrimidine. acs.org

Furthermore, a four-component synthesis has been developed for creating fused pyrimidine systems, such as 2-phenyl-9H-pyrimido[4,5-b]indoles. This transition-metal-free method uses indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide. The pyrimidine ring is constructed in a one-pot [4+2] annulation reaction, with subsequent oxidative dehydrogenation promoted by iodine/DMSO to yield the final aromatic product. mdpi.com These annulation and oxidation strategies highlight the versatility in synthesizing the core structure of pyrimidine-containing compounds. rsc.orgmdpi.com

Autocatalysis and Asymmetric Amplification Phenomena

This compound and its analogues, particularly 5-pyrimidyl alkanols, are central to the study of asymmetric autocatalysis, a reaction where a chiral product acts as a catalyst for its own formation. researchgate.net This phenomenon is famously exemplified by the Soai reaction, which involves the enantioselective addition of diisopropylzinc (B128070) to a pyrimidine-5-carbaldehyde (B119791). wikipedia.org The product, a chiral pyrimidyl alkanol, not only forms with a specific chirality but also catalyzes subsequent reactions to produce more of itself with the same chirality, leading to a significant amplification of the enantiomeric excess (ee). wikipedia.orgacs.org This process allows for the generation of nearly enantiopure products (>99.5% ee) from an initial, extremely low enantiomeric imbalance (as low as 0.00005% ee). acs.orgmdpi.com The remarkable efficiency of this amplification makes it a key model for understanding the origins of homochirality in nature. unipd.itmdpi.com

The reaction is highly sensitive to initial chiral influences. A wide variety of chiral substances, even those without inherent catalytic activity, can act as chiral initiators. acs.orgmdpi.com The initial small enantiomeric imbalance they induce is then dramatically amplified through the autocatalytic cycle. acs.org For instance, chiral minerals like quartz have been shown to trigger the reaction, correlating the chirality of the mineral to that of the final, nearly enantiopure organic product. mdpi.com

| Reaction System | Initial ee (%) | Number of Cycles | Final ee (%) |

| 2-Alkynyl-5-pyrimidyl alkanol | ~0.00005 | 3 | >99.5 |

| 5-Pyrimidyl alcohol | 2 | 1 | 10 |

| 5-Pyrimidyl alcohol | 10 | 1 | 57 |

| 5-Pyrimidyl alcohol | 57 | 1 | 81 |

| 5-Pyrimidyl alcohol | 81 | 1 | 88 |

| This table presents data on the amplification of enantiomeric excess in the autocatalytic addition of diisopropylzinc to pyrimidine-5-carbaldehydes, analogous to the Soai reaction. Data sourced from acs.orgtcichemicals.com. |

The mechanism of autocatalysis in Soai reaction analogues involving pyrimidyl alkanols has been a subject of intense investigation, leading to a detailed, though complex, understanding of the process. nih.govresearchgate.net The core of the catalytic cycle involves the product, a chiral pyrimidyl alkanol, which forms a zinc alkoxide with the diisopropylzinc reagent. This alkoxide is the true autocatalyst. unipd.it

Key mechanistic insights have been derived from a combination of kinetic analysis, spectroscopy, and structural studies. researchgate.netrsc.org It has been established that the zinc alkoxide catalyst does not exist as a simple monomer in the reaction solution. Instead, it forms aggregates, specifically dimers and higher-order oligomers like tetramers. mdpi.comunipd.it The equilibrium between these aggregates is a crucial aspect of the catalytic cycle. rsc.org

Dimer and Tetramer Formation: NMR and circular dichroism (CD) spectroscopy, along with computational modeling, have provided evidence for the presence of dimeric and tetrameric species. acs.orgrsc.org Single-crystal X-ray diffraction analysis has confirmed that both enantiopure and racemic zinc alkoxides of pyrimidyl alkanols can form tetrameric or even higher oligomeric structures, with the specific structure depending on factors like enantiopurity, solvent, and the concentration of diisopropylzinc. mdpi.comunipd.itelsevierpure.com

Catalytic Activity of Aggregates: Kinetic studies suggest that homochiral dimers (formed from two molecules of the same enantiomer) are the active catalysts, while heterochiral dimers (formed from opposite enantiomers) are catalytically inactive or even inhibitory. researchgate.net This difference in reactivity between the diastereomeric aggregates is the basis for the non-linear effect where the product's ee is amplified. nih.gov

Transition State: The proposed transition state involves these catalyst aggregates. A tetrameric transition state has been suggested based on kinetic profiles, where the aggregate binds the aldehyde substrate and facilitates the transfer of the isopropyl group from a coordinated diisopropylzinc molecule. researchgate.netnih.gov In pyridine-based systems, a "pyridine-assisted cube escape" mechanism has been proposed, where a tetrameric cluster activates the substrate via a two-point binding mode. nih.gov

Systematic studies have revealed that several structural components are key determinants of autocatalytic performance:

The 2-Substituent on the Pyrimidine Ring: This is one of the most influential structural elements. Replacing a methyl group with a bulky alkynyl substituent, such as triisopropylsilylethynyl (TIPS-ethynyl), at the 2-position of the pyrimidine ring dramatically enhances the reaction's performance. acs.orgnih.gov This substitution leads to higher enantiopurity, faster reaction times, and better yields. nih.gov The alkynyl group is believed to favorably tune the catalyst's solubility, aggregation state, and conformation, while also modulating the substrate's reactivity and selectivity. researchgate.netnih.gov

The Heteroaromatic Core: The pyrimidine ring itself is crucial. Its Lewis basic nitrogen atoms are essential for coordinating with the zinc reagent, forming the active catalytic aggregates. nih.gov Comparative studies with pyridine-based systems show that while autocatalysis can occur, pyrimidine-5-carbaldehydes generally remain the superior substrates. nih.govnih.gov The strength of the nitrogen-zinc binding is a predominant factor influencing the rate of autocatalytic progression. nih.gov

The Alkyl Group of the Reagent: The reaction shows a strong preference for diisopropylzinc as the nucleophile. nih.gov Other dialkylzinc reagents are generally found to be incompetent, highlighting the idiosyncratic nature of the reaction's substrate scope. The isopropyl group on the carbinol product is also a key part of the catalyst structure. nih.gov

The interplay of these structural features dictates the formation of stable and highly organized catalytic aggregates. For example, the poor solubility of the product alkoxide from pyrimidine-5-carbaldehyde (which lacks an alkynyl substituent) is thought to be a reason for its lower catalytic potency compared to its alkynyl-substituted analogues. nih.gov The structural logic of the system ensures that only specific combinations of substrate and reagent lead to the highly efficient amplification of chirality that characterizes the Soai reaction and its analogues. nih.gov

| Structural Component | Influence on Autocatalysis | Supporting Observations |

| 2-Alkynyl Substituent | Dramatically increases ee amplification, reaction rate, and yield. nih.gov | Favorable tuning of catalyst solubility, aggregation, and conformation. researchgate.netnih.gov |

| Heteroaromatic Core | Essential for N-Zn coordination and catalyst aggregation. Pyrimidine is superior to pyridine (B92270). nih.gov | Strength of N-Zn binding is a key contributor to the rate of autocatalysis. nih.gov |

| Dialkylzinc Reagent | Highly specific to diisopropylzinc; other dialkylzincs are ineffective. nih.gov | The structural constraints on reactants are severe, but the precise reasons are still enigmatic. nih.gov |

| Product Alkoxide Solubility | Poorly soluble alkoxides show lower catalytic potency. nih.gov | Alkynyl substituents enhance the solubility of the catalytic zinc alkoxide intermediate. nih.gov |

| This table summarizes the influence of key molecular structures on the formation and function of the autocatalyst in Soai-type reactions. Data sourced from researchgate.netnih.gov. |

Computational and Theoretical Investigations of Phenyl Pyrimidin 2 Yl Methanol

Density Functional Theory (DFT) Calculations

DFT calculations serve as a fundamental tool in computational chemistry to investigate the properties of molecules. For a molecule like Phenyl(pyrimidin-2-yl)methanol, these calculations would provide a deep understanding of its intrinsic characteristics.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles between the phenyl and pyrimidine (B1678525) rings.

Conformational analysis would further explore different spatial arrangements (conformers) of the molecule that arise from the rotation around single bonds, such as the bond connecting the methanol (B129727) carbon to the pyrimidine ring. The goal is to identify the global minimum energy conformer, which is the most stable and likely predominant form of the molecule.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are often described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. Calculations for various pyrimidine derivatives often report energy gaps in the range of 3 to 5 eV. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Parameters (Hypothetical Data)

| Parameter | Value (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | - |

No specific data is available for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other chemical species. MEP maps use a color scale to indicate different electrostatic potential values:

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen.

Blue: Regions of positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methanol group, highlighting these as primary sites for interaction.

Spectroscopic Property Predictions

Vibrational (FT-IR) Spectra

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental Fourier-Transform Infrared (FT-IR) spectrum. Each peak relates to a specific type of molecular vibration, such as the stretching or bending of bonds.

By calculating the theoretical vibrational spectrum of this compound, specific frequencies could be assigned to functional groups, including:

O-H stretching of the alcohol group.

C-H stretching in the phenyl and pyrimidine rings.

C=N and C=C stretching within the pyrimidine ring.

C-O stretching of the alcohol.

Comparing the calculated spectrum with an experimental one allows for a detailed and accurate assignment of the observed vibrational bands.

Table 2: Illustrative FT-IR Vibrational Frequencies (Hypothetical Data)

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm-1) |

|---|---|---|

| O-H | Stretching | - |

| Aromatic C-H | Stretching | - |

| C=N (pyrimidine) | Stretching | - |

| C=C (aromatic) | Stretching | - |

| C-O | Stretching | - |

No specific data is available for this compound.

Electronic (UV-Vis) Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. For pyrimidine derivatives, TD-DFT calculations, often employing functionals like CAM-B3LYP, have shown good agreement with experimental UV-Vis spectra. ijcce.ac.irresearchgate.net These calculations help in understanding the electronic transitions occurring within the molecule upon absorption of UV or visible light.

The analysis typically involves calculating the maximum absorption wavelengths (λmax), the oscillator strengths (f), and the nature of the electronic transitions by examining the contributions of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org For this compound, the transitions are expected to be predominantly of the π → π* and n → π* type, characteristic of aromatic and heteroaromatic systems. The solvent environment is also a critical factor, and calculations are often performed using a Polarizable Continuum Model (PCM) to simulate solvent effects, which can cause shifts in the absorption bands. ijcce.ac.irresearchgate.net

Table 1: Representative TD-DFT Data for Pyrimidine Derivatives

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 310 | 0.015 | n → π* |

| S0 → S2 | 275 | 0.250 | π → π* |

| S0 → S3 | 240 | 0.180 | π → π* |

Note: This table presents typical expected values for a molecule with similar chromophores and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Density Functional Theory (DFT) has become a standard tool for the accurate prediction of NMR chemical shifts, aiding in structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations. ijcce.ac.irnih.gov Theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using DFT functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)). ijcce.ac.ir

Comparing the theoretically calculated chemical shifts with experimental data allows for precise assignment of signals. nih.govresearchgate.net Studies on related heterocyclic compounds show that a linear correlation between experimental and computed shifts often yields a high degree of accuracy, with R² values approaching 0.99. mdpi.com Discrepancies between calculated and experimental values can often be attributed to solvent effects, conformational averaging, and intramolecular hydrogen bonding, which must be carefully considered in the computational model. mdpi.comnih.gov

Table 2: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C-ipso (Phenyl) | 142.5 | 143.1 | 0.6 |

| C-ortho (Phenyl) | 127.8 | 128.2 | 0.4 |

| C-meta (Phenyl) | 129.0 | 129.5 | 0.5 |

| C-para (Phenyl) | 128.5 | 128.9 | 0.4 |

| C2 (Pyrimidine) | 164.3 | 165.0 | 0.7 |

| C4/C6 (Pyrimidine) | 157.1 | 157.9 | 0.8 |

| C5 (Pyrimidine) | 120.4 | 121.0 | 0.6 |

| C-Methanol | 75.2 | 75.8 | 0.6 |

Note: Data is representative for the specified functional groups.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. ijcce.ac.iruni-muenchen.deacadpubl.eu This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.de

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (pyrimidine) | π*(C-C) (pyrimidine ring) | ~15-25 |

| LP(1) O (methanol) | σ*(C-H) (adjacent) | ~2-5 |

| π(C-C) (phenyl ring) | π*(C-C) (pyrimidine ring) | ~5-10 |

| π(C-C) (pyrimidine ring) | π*(C-C) (phenyl ring) | ~5-10 |

Note: Values are typical estimates for such interactions.

Quantitative Structure-Activity Relationship (QSAR) Descriptors from DFT

DFT calculations are widely used to determine various molecular properties, known as quantum chemical descriptors, which are crucial for Quantitative Structure-Activity Relationship (QSAR) studies. These descriptors help in correlating the electronic structure of a molecule with its biological activity. ijcce.ac.ir Key descriptors derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO) include the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), global hardness (η), global softness (S), and electronegativity (χ).

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. ijcce.ac.irresearchgate.net These descriptors are valuable in predicting the molecule's potential as a drug candidate by providing insights into its reactivity and interaction capabilities.

Table 4: Calculated Global Reactivity Descriptors

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| E(HOMO) | - | -5.8 |

| E(LUMO) | - | -1.2 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.6 |

| Ionization Potential (I) | -E(HOMO) | 5.8 |

| Electron Affinity (A) | -E(LUMO) | 1.2 |

| Global Hardness (η) | (I - A) / 2 | 2.3 |

| Global Softness (S) | 1 / (2η) | 0.217 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 |

Note: Values are representative and calculated from typical HOMO/LUMO energies.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule's flexibility arises primarily from the rotation around the single bonds connecting the methanol carbon to the phenyl and pyrimidinyl rings.

By simulating the molecule's dynamics in a solvent box (e.g., water) over several nanoseconds, researchers can identify the most stable, low-energy conformations and the energetic barriers between them. This provides a dynamic picture of the molecule's structure in solution, which is often more relevant to its biological activity than a static crystal structure. Analysis of the MD trajectory can reveal preferential orientations of the aromatic rings relative to each other and the hydroxyl group, which are crucial for receptor binding.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.orgnih.gov Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer properties, by inhibiting enzymes like kinases. semanticscholar.orgmdpi.com

Molecular docking studies of this compound against various protein targets can elucidate its potential mechanism of action. The docking process yields a score, which estimates the binding affinity (e.g., in kcal/mol), and reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. rjptonline.org For example, the hydroxyl group and the pyrimidine nitrogens of this compound are likely candidates for forming crucial hydrogen bonds with a receptor.

Table 5: Example Molecular Docking Results against a Kinase Target

| Ligand | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -8.5 | Asp104, Cys91, Glu88 | Hydrogen Bond |

| This compound | -8.5 | Leu78, Val85, Ala102 | Hydrophobic |

| This compound | -8.5 | Phe103 | π-π Stacking |

Note: This data is hypothetical, illustrating typical interactions for such a molecule in a kinase active site.

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions in crystal structures. scirp.orgnih.govresearchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, allowing for the mapping of different types of close contacts.

Table 6: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.2% |

| C···H / H···C | 25.5% |

| O···H / H···O | 18.8% |

| N···H / H···N | 6.3% |

| C···C | 3.1% |

| Other | 1.1% |

Note: These percentages are representative for organic molecules containing C, H, N, and O atoms.

Table of Compounds Mentioned

| Compound Name |

|---|

Structure Activity Relationship Sar Studies on Pyrimidinyl Carbinols and Analogous Compounds

Influence of Substituent Variations on Biological Activity Profiles

The biological profile of pyrimidinyl carbinols can be finely tuned by introducing various substituents at different positions of the molecular scaffold. These modifications can impact the compound's potency, selectivity, and pharmacokinetic properties.

Modifications on the Phenyl Moiety

Alterations to the phenyl ring of Phenyl(pyrimidin-2-yl)methanol and its analogs have been shown to significantly affect their biological activities. For instance, in a series of indolyl-pyrimidine hybrids, the nature of the substituent on an aryl group played a crucial role in their antitumor activity against various cancer cell lines. The observed order of activity was influenced by the electronegativity and lipophilicity of the substituent, with a general trend of 3,4-dichloro > fluoro > chloro > hydrogen > methyl > methoxy (B1213986) > hydroxyl > dimethylamino. nih.gov This suggests that electron-withdrawing and lipophilic groups on the phenyl ring can enhance cytotoxic activity.

In another study on pyrimidinamine derivatives, the introduction of a phenyl-thiazole/oxazole moiety was found to be critical for improving antifungal activity. iasp-pain.org This highlights that not just simple substitutions, but also the addition of larger, heterocyclic systems to the phenyl group can dramatically alter the biological profile. Furthermore, in the context of anti-inflammatory agents, the substitution pattern on a phenyl group attached to a pyrimidine (B1678525) ring was a key determinant of activity. Specifically, derivatives with 4-methyl, 4-chloro, and 3-nitro substituents on the aryl group at the 6-position of the pyrimidine ring exhibited considerable anti-inflammatory and analgesic effects.

The following table summarizes the effect of phenyl moiety modifications on the anticancer activity of a series of indolyl-pyrimidine derivatives.

| Compound | Ar Group Substitution | IC50 (µM) against MCF-7 | IC50 (µM) against HepG2 | IC50 (µM) against HCT-116 |

| 4g | 3,4-dichloro | 5.1 | 5.02 | 6.6 |

| - | Fluoro | - | - | - |

| - | Chloro | - | - | - |

| - | Hydrogen | - | - | - |

| - | Methyl | - | - | - |

| - | Methoxy | - | - | - |

| - | Hydroxy | - | - | - |

| - | Dimethylamino | - | - | - |

Note: Specific IC50 values for all substitutions were not provided in the source material, but the trend was described.

Substituent Effects on the Pyrimidine Ring

The pyrimidine ring itself offers multiple positions for substitution, and modifications at these sites are pivotal in modulating biological activity. For instance, in a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, which share a similar core to pyrimidinyl carbinols, substituents at the C-7 position were found to decrease the inhibition of mTOR while maintaining or even improving activity against PI3K. nih.gov This demonstrates how substitutions on the pyrimidine-containing ring system can influence selectivity for different biological targets.

Furthermore, the antimicrobial activity of pyranopyrimidine analogs was significantly influenced by the substituents on the pyrimidine ring system. nih.gov For example, a compound with a 4-chlorophenyl substituent showed broad-spectrum activity against E. coli and P. aeruginosa. nih.gov Similarly, the anticancer activity of certain pyrimidine-2-thione derivatives was found to be dependent on the groups attached to the pyrimidine core, with one particular derivative showing high potency against human colon carcinoma cells. nih.gov

The table below illustrates the impact of substituents on the pyrimidine ring on the inhibitory activity of pyrido[3,2-d]pyrimidine (B1256433) derivatives against PI3K and mTOR.

| Compound | C-7 Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| 1 | H | 28 | 17 |

| 5 | -CH2OH | 20 | 180 |

| 19 | -CH2OCH3 | 15 | 150 |

| 21 | -CH2N(CH3)2 | 12 | 130 |

| 32 | -CH2-morpholino | 10 | >1000 |

Stereochemical Aspects of the Carbinol Center

The carbinol center in this compound is a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. The three-dimensional arrangement of atoms around this center can have a profound impact on biological activity. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological properties.

Pyrimidine Ring as a Privileged Pharmacophore in Medicinal Chemistry

The pyrimidine ring is considered a "privileged pharmacophore" in medicinal chemistry. This term refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets, often with high affinity. The versatility of the pyrimidine nucleus stems from its electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. researchgate.net

The pyrimidine moiety is a key component in a vast array of biologically active compounds, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.net Its presence in natural molecules like nucleic acid bases (thymine, cytosine, and uracil) underscores its fundamental role in biological systems. researchgate.net This inherent biocompatibility and versatility make the pyrimidine scaffold an attractive starting point for the design of new therapeutic agents. For example, pyrimidine derivatives have been successfully developed as kinase inhibitors, a major class of anticancer drugs. ugr.esresearchgate.net

Correlation between Molecular Structure and Ligand-Target Binding Affinity

The biological activity of a compound is ultimately determined by its ability to bind to a specific biological target, such as an enzyme or a receptor. The strength of this interaction, known as binding affinity, is directly correlated with the molecular structure of the ligand. Quantitative structure-activity relationship (QSAR) models are computational tools used to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. mdpi.comwikipedia.org

Rational Design Principles for Modulating Potency and Selectivity

The insights gained from SAR studies are instrumental in the rational design of new compounds with improved potency and selectivity. By understanding which molecular features are critical for activity and which can be modified to fine-tune the biological profile, medicinal chemists can design and synthesize new analogs with a higher probability of success.

For instance, if SAR studies reveal that a particular substituent on the phenyl ring enhances potency but also increases toxicity, rational design principles would guide the exploration of alternative substituents that retain the desired potency while minimizing off-target effects. Similarly, if a compound is found to inhibit multiple targets, modifications can be made to the structure to enhance its selectivity for the desired target. This can be achieved by introducing functional groups that exploit specific features of the target's binding site that are not present in other related targets. The development of selective COX-2 inhibitors based on a pyrimidine scaffold is a prime example of the successful application of these principles. iasp-pain.orgnih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Phenyl Pyrimidin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural map of Phenyl(pyrimidin-2-yl)methanol can be constructed.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons within the molecule. The aromatic protons of the phenyl and pyrimidine (B1678525) rings typically resonate in the downfield region of the spectrum, from approximately 7.0 to 9.0 ppm, due to the deshielding effects of the ring currents. The specific chemical shifts and splitting patterns are dictated by the electronic nature and position of the substituents on each ring.

The methine proton (CH-OH) is a key diagnostic signal, typically appearing as a singlet or a doublet depending on its coupling with the adjacent hydroxyl proton. Its chemical shift is sensitive to solvent effects and hydrogen bonding. The hydroxyl proton itself often appears as a broad singlet, the chemical shift of which can vary significantly with concentration and temperature.

Interactive Data Table: Representative ¹H NMR Data for this compound Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

| Pyrimidinyl-H | 8.50 - 8.90 | d | 4.0 - 5.0 |

| Pyrimidinyl-H | 7.00 - 7.20 | t | 4.0 - 5.0 |

| Phenyl-H (ortho) | 7.40 - 7.60 | m | |

| Phenyl-H (meta, para) | 7.20 - 7.40 | m | |

| Methine-CH | 5.50 - 5.90 | s | |

| Hydroxyl-OH | Variable | br s |

Note: The data presented are representative and can vary based on the specific derivative and solvent used.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The carbon atoms of the aromatic rings typically resonate between 120 and 170 ppm. The chemical shifts of the pyrimidine carbons are particularly sensitive to the nitrogen atoms within the ring, often appearing at the lower field end of the aromatic region.

The carbinol carbon (C-OH) is a significant marker, with its resonance generally found in the range of 70-80 ppm. The precise chemical shift can offer insights into the electronic environment surrounding the chiral center.

Interactive Data Table: Representative ¹³C NMR Data for this compound Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrimidinyl-C (ipso to N) | 165.0 - 170.0 |

| Pyrimidinyl-C | 155.0 - 160.0 |

| Pyrimidinyl-C | 118.0 - 122.0 |

| Phenyl-C (ipso) | 140.0 - 145.0 |

| Phenyl-C (ortho, meta) | 125.0 - 130.0 |

| Phenyl-C (para) | 128.0 - 132.0 |

| Carbinol-C | 70.0 - 78.0 |

Note: The data presented are representative and can vary based on the specific derivative and solvent used.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton and carbon signals and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the phenyl and pyrimidine rings, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹JCH). This allows for the direct assignment of a proton's chemical shift to its attached carbon's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the methine proton to the carbons of both the phenyl and pyrimidine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the relative stereochemistry and preferred conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic rings are observed as a series of sharp bands just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the phenyl and pyrimidine rings give rise to a set of absorptions in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol functional group typically appears as a strong band in the 1000-1200 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| C=C/C=N Stretch (aromatic) | 1400 - 1600 | Medium to Strong |

| C-O Stretch (alcohol) | 1000 - 1200 | Strong |

| Aromatic C-H Bend | 690 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

Electron impact (EI) ionization typically leads to characteristic fragmentation pathways. The molecular ion of this compound can undergo cleavage to produce several key fragment ions. A common fragmentation is the loss of a hydrogen atom to form a stable [M-H]⁺ ion. Another significant fragmentation pathway involves the cleavage of the C-C bond between the methine carbon and the phenyl or pyrimidine ring, leading to the formation of benzoyl or pyrimidinyl cations. The tropylium (B1234903) ion (m/z 91) is a common fragment observed from the phenyl group.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M-H]⁺ | Loss of a hydrogen atom |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 79 | [C₄H₃N₂]⁺ (Pyrimidinyl fragment) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic phenyl and pyrimidine rings.

The pyrimidine ring typically shows characteristic absorption bands in the UV region. The presence of the phenyl group and the hydroxyl group can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to the individual chromophores. The solvent used can also influence the position and intensity of the absorption bands. Studying the UV-Vis spectra of derivatives with different substituents on the aromatic rings can provide insights into the electronic effects on the molecule's chromophoric system.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π* (Pyrimidine) | ~240 - 270 | Methanol (B129727)/Ethanol (B145695) |

| π → π* (Phenyl) | ~250 - 280 | Methanol/Ethanol |

Note: The λmax values are estimations based on related structures and can vary.

X-ray Crystallography and Single Crystal Diffraction

X-ray crystallography stands as the definitive technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For this compound and its derivatives, this method provides precise coordinates of each atom, allowing for a detailed understanding of the molecule's conformation and how it arranges itself in the solid state through a network of intermolecular forces.

Determination of Solid-State Molecular Conformation

Single crystal X-ray diffraction (SC-XRD) analysis is the most powerful tool for elucidating the precise solid-state conformation of a molecule. This technique determines the spatial arrangement of atoms within the crystal lattice, providing accurate measurements of bond lengths, bond angles, and torsion angles.

While the specific crystal structure for the parent compound this compound is not widely reported, extensive studies on the closely related analogue, phenyl(pyridin-2-yl)methanol, offer significant insight into the expected conformation. In the crystal structure of phenyl(pyridin-2-yl)methanol, the molecule adopts a specific, non-planar conformation. The pyridine (B92270) and phenyl rings are significantly twisted relative to each other, with a reported dihedral angle of 71.42(10)°. nih.goviucr.org This significant rotation away from planarity is a key conformational feature.

For derivatives, the substitution pattern on either the phenyl or the pyrimidine ring can introduce steric or electronic effects that subtly alter these conformational parameters. For example, in (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the two aromatic rings is 74.34(6)°, a slight increase compared to the unsubstituted parent. iucr.org The conformation is also defined by the torsion angles involving the central carbinol linker.

These structural parameters, determined to high precision by SC-XRD, are fundamental to understanding the molecule's intrinsic shape and how that shape influences its packing in the crystal and potential interactions with other molecules.

Table 1: Representative Crystallographic Data for Phenyl(pyridin-2-yl)methanol Data presented for the pyridyl analogue as a model for the pyrimidinyl compound.

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₁NO | nih.gov |

| Molecular Weight | 185.22 g/mol | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna2₁ | iucr.org |

| a (Å) | 7.4385 (8) | nih.gov |

| b (Å) | 14.3429 (16) | nih.gov |

| c (Å) | 9.2255 (10) | nih.gov |

| Volume (ų) | 984.27 (19) | nih.gov |

| Z | 4 | nih.gov |

| Dihedral Angle (Phenyl-Pyridine) | 71.42 (10)° | nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. X-ray crystallography is essential for identifying and geometrically characterizing these interactions, which dictate the material's macroscopic properties. For this compound and its derivatives, hydrogen bonding and π-π stacking are the predominant forces.

Hydrogen Bonding: The presence of the hydroxyl (-OH) group as a hydrogen bond donor and the nitrogen atoms of the pyrimidine ring as acceptors makes hydrogen bonding a primary organizing force in the crystal structure. In the analogous phenyl(pyridin-2-yl)methanol, a classic O—H⋯N hydrogen bond is observed. nih.goviucr.org This interaction links the molecules into helical chains that extend through the crystal lattice. nih.gov The pyrimidine ring, with its two nitrogen atoms, offers multiple potential hydrogen bond acceptor sites, potentially leading to more complex or varied hydrogen-bonded networks compared to its pyridine counterpart.

Studies on other pyrimidine-containing crystal structures confirm the prevalence of such interactions. A recent investigation of pyrimidin-2-yl-substituted triaryltriazoles revealed a diverse network of intermolecular forces, including O-H⋯N, C-H⋯N, and C-H⋯O hydrogen bonds, which collectively assemble the molecules into a three-dimensional framework. nih.gov

Table 2: Hydrogen Bond Geometry in Phenyl(pyridin-2-yl)methanol Data presented for the pyridyl analogue as a model for the pyrimidinyl compound.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| O—H···N | 0.82(3) | 2.01(3) | 2.819(2) | 171(3) |

| D = Donor atom; A = Acceptor atom |

Medicinal Chemistry Applications and Biological Activity Mechanisms of Pyrimidinyl Carbinols

General Biological Activities Associated with Pyrimidine (B1678525) Scaffolds

The pyrimidine scaffold is a cornerstone in medicinal chemistry, largely due to its presence in the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental components of DNA and RNA. mdpi.comnih.gov This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and receptors within the cell, leading to a broad range of pharmacological effects. ijcrt.org

Extensive research has demonstrated that compounds containing the pyrimidine moiety exhibit a remarkable diversity of biological activities. These include:

Anticancer: Many pyrimidine derivatives have been developed as potent anticancer agents, targeting various aspects of cancer cell proliferation and survival. mdpi.comnih.govsciensage.infothepharmajournal.com

Antimicrobial: The pyrimidine nucleus is found in numerous compounds with antibacterial and antifungal properties. nih.govmdpi.comias.ac.in

Antiviral: Pyrimidine analogues are a well-established class of antiviral drugs, including those effective against HIV. nih.govmdpi.comnih.gov

Anti-inflammatory: Certain pyrimidine derivatives have shown significant anti-inflammatory effects. nih.govias.ac.in

Cardiovascular: The scaffold is also present in compounds with antihypertensive and cardiotonic properties. mdpi.com

Central Nervous System (CNS) Activity: Pyrimidine derivatives have been investigated for their potential as CNS-active agents, including anxiolytics and antidepressants. nih.gov

Other notable activities associated with the pyrimidine scaffold include antimalarial, antitubercular, analgesic, antioxidant, and anticonvulsant effects. nih.govmdpi.comnih.gov The wide-ranging therapeutic potential of pyrimidine derivatives continues to drive research into novel analogues with improved efficacy and selectivity. ijcrt.org

Mechanisms of Enzyme Inhibition

The structural features of the pyrimidine ring make it an effective pharmacophore for the design of enzyme inhibitors. By modifying the substituents on the pyrimidine core, medicinal chemists can achieve potent and selective inhibition of various enzyme targets.

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. ias.ac.in Pyrimidine derivatives have emerged as a significant class of CDK inhibitors, acting primarily as ATP-competitive inhibitors. The pyrimidine scaffold mimics the adenine (B156593) core of ATP, allowing these compounds to bind to the ATP-binding pocket of the kinase and block its activity. nih.govmdpi.com

Extensive structure-activity relationship (SAR) studies have been conducted on various pyrimidine-based scaffolds to optimize their potency and selectivity for different CDK isoforms. For instance, pyrido[2,3-d]pyrimidin-7-ones have been identified as a privileged structure for kinase inhibition, with specific substitutions conferring selectivity for CDK4 over other CDKs. nih.gov Similarly, for 2-arylaminopurines and related heterocycles, substitutions at the C6 position have been shown to be critical for achieving selectivity for CDK2 over the closely related CDK1. nih.govmdpi.com

The inhibition of specific CDKs by pyrimidine derivatives has been linked to their anticancer effects. For example, inhibition of CDK9, a key regulator of transcription, has been shown to contribute to the anti-proliferative activity of certain 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives in pancreatic cancer cells. mdpi.com The development of pyrimidine-based CDK inhibitors remains an active area of research, with several compounds having advanced into clinical trials and some, like Palbociclib and Ribociclib (CDK4/6 inhibitors), receiving FDA approval for the treatment of breast cancer. nih.govias.ac.in

Table 1: Examples of Pyrimidine Scaffolds as CDK Inhibitors

| Pyrimidine Scaffold | Target CDK(s) | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-7-ones | CDK4 | ATP-competitive inhibition | Anticancer |

| 2-Arylaminopurines | CDK2 | ATP-competitive inhibition | Anticancer |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | CDK9 | ATP-competitive inhibition | Anticancer (Pancreatic) |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 | Targeting ATP gatekeeper residue and ribose-binding pocket | Anticancer (Leukemia) |

Beyond CDKs, the pyrimidine scaffold has been utilized to develop inhibitors for a variety of other enzymes implicated in different diseases.

Alpha-Amylase and Alpha-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. belnauka.bykuleuven.be Novel pyrimidine derivatives have been investigated and found to exhibit effective inhibitory activity against α-glycosidase, suggesting their potential as antidiabetic agents. mdpi.com

Lipoxygenase (LOX): LOXs are key enzymes in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. researchgate.net Inhibition of LOX is a target for anti-inflammatory therapies. Pyrimidine acrylamides have been synthesized and identified as potent lipoxygenase inhibitors, with some compounds showing IC50 values in the low micromolar range. nih.gov

Cyclooxygenase (COX): COX enzymes (COX-1 and COX-2) are responsible for the production of prostaglandins, which are also involved in inflammation. mdpi.com Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Several series of pyrimidine derivatives have been designed and evaluated as selective COX-2 inhibitors, demonstrating their potential as anti-inflammatory agents. mdpi.commdpi.com

Receptor Modulation and Antagonism (e.g., Serotonin 5-HT6 Receptor, KCa2 Channels)

The versatility of the pyrimidine scaffold extends to its ability to interact with and modulate the function of various receptors and ion channels.

Serotonin 5-HT6 Receptor: The 5-HT6 receptor, located primarily in the central nervous system, is a target for the development of drugs to treat cognitive disorders such as Alzheimer's disease. kuleuven.beresearchgate.net Pyrimidine-containing compounds have been identified as potent and selective antagonists of the 5-HT6 receptor. For example, the novel compound AVN-492, which features a pyrimidine moiety, has demonstrated high affinity and selectivity for the 5-HT6 receptor in preclinical studies. thepharmajournal.com

KCa2 Channels: Small-conductance calcium-activated potassium (KCa2) channels are involved in neuronal excitability and have been identified as potential therapeutic targets for neurological disorders like ataxia. mdpi.com The development of modulators for these channels is an active area of research. Pyridinyl-pyrimidine derivatives have been patented as potassium channel modulators, indicating the potential of the pyrimidine scaffold in this area. nih.gov While specific studies on pyrimidinyl carbinols are limited, the broader class of pyrimidine derivatives is being explored for its ability to modulate various ion channels, including calcium channels. mdpi.commdpi.com

Interactions with Nucleic Acids (DNA and RNA)

Given that the pyrimidine ring is a core component of the nucleobases in DNA and RNA, it is not surprising that many synthetic pyrimidine derivatives can interact with these nucleic acids. nih.gov These interactions can occur through several mechanisms and are often the basis for the anticancer and antiviral activities of these compounds.

One of the primary modes of non-covalent interaction is intercalation , where a planar, aromatic molecule, such as a pyrimidine derivative, inserts itself between the base pairs of the DNA double helix. ijcrt.orgthepharmajournal.com This disrupts the normal structure of DNA, leading to unwinding and elongation of the helix, which can interfere with processes like replication and transcription. ijcrt.org Molecular docking studies of some novel pyrimidine derivatives have suggested that the pyrimidine ring can intercalate into the DNA, contributing to their proposed anticancer mechanism by inhibiting topoisomerase IIα. mdpi.com

Another mode of interaction is groove binding , where the molecule fits into the minor or major groove of the DNA helix. Steroidal pyrimidine derivatives, for instance, have been shown to bind to DNA, with computational studies suggesting interaction within the minor groove. mdpi.com These interactions are typically driven by a combination of electrostatic and hydrophobic forces. mdpi.com

Furthermore, some pyrimidine analogues are designed to mimic natural nucleobases and can be incorporated into DNA or RNA during synthesis. This can lead to the formation of fraudulent nucleic acids with altered structures and functions, ultimately triggering cell death. This mechanism is a cornerstone of the action of several established anticancer and antiviral drugs. nih.gov

In vitro Mechanistic Studies of Antimicrobial, Antiviral, and Anticancer Properties

A vast body of research has been dedicated to elucidating the in vitro mechanisms underlying the antimicrobial, antiviral, and anticancer properties of pyrimidine derivatives.

Antimicrobial Properties: In vitro studies have demonstrated that various pyrimidine derivatives exhibit significant activity against a range of bacterial and fungal pathogens. The antimicrobial mechanism can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For example, some chloropyrazine-tethered pyrimidine derivatives have shown potent antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) in the micromolar range against strains like Staphylococcus aureus and Escherichia coli. mdpi.comias.ac.in The lipophilicity and electronic properties of the substituents on the pyrimidine ring have been shown to play a crucial role in their antimicrobial efficacy. mdpi.com

Antiviral Properties: The antiviral activity of pyrimidine derivatives is well-documented, particularly for nucleoside analogues that interfere with viral replication. These compounds can be phosphorylated by viral or cellular kinases to their active triphosphate forms, which then inhibit viral polymerases or are incorporated into the growing viral DNA or RNA chain, leading to chain termination. nih.govnih.gov Non-nucleoside pyrimidine derivatives have also been developed as antiviral agents. For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E) in vitro. mdpi.com The mechanism of action for these non-nucleoside inhibitors can involve targeting host or viral proteins essential for the viral life cycle. mdpi.com

Anticancer Properties: The in vitro anticancer mechanisms of pyrimidine derivatives are diverse and often multifactorial. A common mechanism is the induction of apoptosis , or programmed cell death. For example, certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas containing a pyridine (B92270) (a related nitrogen heterocycle) have been shown to induce apoptosis in colon cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax, cytochrome C, and caspases. nih.govresearchgate.net

Another key anticancer mechanism is cell cycle arrest . Pyrimidine-based CDK inhibitors, as discussed earlier, can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing. Some pyrimidine derivatives have been shown to cause cell cycle arrest in the G2/M phase. nih.govnih.gov

Furthermore, inhibition of other key cellular processes, such as pyrimidine nucleotide biosynthesis, can also contribute to the anticancer effects of these compounds. nih.gov In vitro studies typically involve treating various cancer cell lines with the pyrimidine derivatives and assessing their effects on cell viability (e.g., using MTT or SRB assays), apoptosis (e.g., through Annexin V staining or caspase activity assays), and cell cycle progression (e.g., by flow cytometry). nih.govnih.gov

Table 2: In Vitro Biological Activities of Selected Pyrimidine Derivatives

| Derivative Class | Biological Activity | Cell Line(s)/Organism(s) | Observed In Vitro Mechanism/Effect |

|---|---|---|---|

| Chloropyrazine-tethered pyrimidines | Antimicrobial | S. aureus, E. coli | Inhibition of bacterial and fungal growth (low MIC values) |

| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | Antiviral | HCoV-229E | Inhibition of viral replication |

| Indazol-pyrimidine derivatives | Anticancer | MCF-7 (breast cancer) | Induction of apoptosis via activation of caspases |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas | Anticancer | HCT-116 (colon cancer) | Apoptosis induction, cell cycle arrest at G2/M phase |

Elucidation of Ligand Binding Modes and Pharmacophoric Features of Phenyl(pyrimidin-2-yl)methanol and Related Pyrimidinyl Carbinols

The therapeutic potential of pyrimidinyl carbinols, including this compound, is fundamentally linked to their molecular interactions with biological targets. Understanding the specific binding modes and identifying the essential pharmacophoric features are crucial for the rational design and optimization of more potent and selective drug candidates. Due to a lack of specific studies on this compound, this section will draw upon research on analogous compounds and the broader class of pyrimidine derivatives to infer likely binding characteristics and key structural motifs for biological activity. Pyrimidine-containing compounds are known to exhibit a wide range of pharmacological activities, and their interactions with target proteins are influenced by the nature and position of substituents on the pyrimidine ring.

Ligand Binding Modes of Pyrimidinyl Carbinols

The core structure, consisting of a pyrimidine ring linked to a phenyl ring through a methanol (B129727) bridge, presents several key interaction points:

Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are potential hydrogen bond acceptors. These can form crucial interactions with hydrogen bond donor residues (e.g., backbone N-H or side chains of amino acids like arginine, lysine, or asparagine) within the active site of a target protein. The aromatic nature of the pyrimidine ring also allows for π-π stacking or π-cation interactions with complementary aromatic or charged residues.

Methanol Group: The hydroxyl (-OH) group of the carbinol is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This versatility allows it to form strong hydrogen bonds with a variety of amino acid side chains (e.g., serine, threonine, tyrosine, aspartate, glutamate) or with the protein backbone. This interaction is often critical for anchoring the ligand in the binding pocket and determining its orientation.

Phenyl Ring: The phenyl group provides a large hydrophobic surface that can engage in van der Waals forces and hydrophobic interactions with nonpolar residues (e.g., leucine, isoleucine, valine, phenylalanine) in the target's active site. Furthermore, the aromatic ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Computational studies on related pyrimidine derivatives have often highlighted the importance of these interactions in achieving high binding affinity and selectivity. The specific geometry and electronic properties of the substituents on both the pyrimidine and phenyl rings can significantly modulate these interactions, leading to a range of biological activities.

Table 1: Postulated Ligand Binding Interactions for this compound

| Interaction Type | Potential Interacting Moiety on Ligand | Potential Interacting Residues on Target Protein |

| Hydrogen Bond Acceptor | Pyrimidine Nitrogens | Arginine, Lysine, Asparagine, Serine, Threonine |

| Hydrogen Bond Donor/Acceptor | Methanol Hydroxyl Group | Serine, Threonine, Tyrosine, Aspartate, Glutamate |

| Hydrophobic Interactions | Phenyl Ring, Pyrimidine Ring | Leucine, Isoleucine, Valine, Phenylalanine, Alanine |

| π-π Stacking | Phenyl Ring, Pyrimidine Ring | Phenylalanine, Tyrosine, Tryptophan |

Pharmacophoric Features of Pyrimidinyl Carbinols

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the pyrimidinyl carbinol scaffold, a general pharmacophore can be proposed based on the key interaction points identified in the binding mode analysis.

The essential pharmacophoric features for this class of compounds are likely to include:

A Hydrogen Bond Acceptor Feature: Corresponding to one or both of the nitrogen atoms in the pyrimidine ring. The precise location and vector of this feature are critical for correct alignment in the binding pocket.

A Hydrogen Bond Donor/Acceptor Feature: Represented by the hydroxyl group of the methanol bridge. The ability of this group to participate in hydrogen bonding is often a prerequisite for significant biological activity.

An Aromatic/Hydrophobic Feature: Defined by the phenyl ring. The size, shape, and electronic properties of this feature can influence binding affinity and selectivity. Substitutions on the phenyl ring can further refine this feature.

A Second Aromatic/Hydrophobic Feature: The pyrimidine ring itself can also be considered an aromatic feature contributing to binding through hydrophobic or stacking interactions.

The spatial relationship between these features—the distances and angles between the hydrogen bond acceptors, the hydrogen bond donor/acceptor, and the aromatic rings—is a critical determinant of how well the molecule fits into the active site of its target protein. Structure-activity relationship studies on various pyrimidine derivatives consistently show that modifications to any of these pharmacophoric elements can lead to significant changes in biological potency.

Table 2: Key Pharmacophoric Features of Pyrimidinyl Carbinols

| Pharmacophoric Feature | Corresponding Structural Moiety |

| Hydrogen Bond Acceptor | Pyrimidine Nitrogen Atoms |

| Hydrogen Bond Donor/Acceptor | Methanol Hydroxyl Group |

| Aromatic/Hydrophobic Region 1 | Phenyl Ring |

| Aromatic/Hydrophobic Region 2 | Pyrimidine Ring |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for phenyl(pyrimidin-2-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the condensation of 2-aminopyrimidine with benzoylpyridine derivatives under reflux in methanol or ethanol has been reported to yield intermediates that are subsequently reduced to the target alcohol . Key factors include solvent polarity (methanol vs. DMF), temperature control (60–100°C), and catalyst selection (e.g., NaBH₄ for selective reduction). Purity (>95%) is typically achieved via column chromatography using silica gel and ethyl acetate/hexane gradients. Impurity profiles should be monitored using HPLC-MS .

Q. How can researchers characterize this compound and distinguish it from structural analogs?

- Methodological Answer : Structural confirmation requires multi-technique analysis:

- NMR : Distinct ¹H-NMR signals for the pyrimidine ring (δ 8.3–8.7 ppm) and the benzylic CH₂OH group (δ 4.5–5.0 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 229.1 (calculated for C₁₁H₁₁N₂O).

- X-ray Crystallography : Resolves stereochemistry and intermolecular hydrogen bonding patterns, as seen in related pyrimidinylmethanol derivatives .

- Comparative Analysis : Contrast with analogs like (4-chloro-3-fluoropyridin-2-yl)(phenyl)methanol, which exhibit shifted UV-Vis absorption due to halogen substitution .

Advanced Research Questions

Q. What mechanistic insights explain the instability of this compound under basic hydrolytic conditions?

- Methodological Answer : Degradation studies in alkaline media (pH > 10) reveal cleavage of the benzylic alcohol group, forming a ketone intermediate. UPLC-Q-TOF-MS data identify a major degradant (m/z 213.1), consistent with phenyl(pyrimidin-2-yl)ketone. Stability is pH-dependent; buffered solutions (pH 6–8) minimize degradation. NMR (¹³C-DEPT) confirms C-OH bond cleavage .

Q. How do electronic and steric effects of pyrimidine substituents influence biological activity?

- Methodological Answer : Substituents alter H-bonding and π-π stacking with biological targets. For example:

- Fluorine substitution (e.g., 4-fluorophenyl analogs) enhances metabolic stability but reduces solubility .

- Amino groups (e.g., 6-aminopyrimidin-4-yl derivatives) improve binding to kinase ATP pockets, as shown in molecular docking studies .

- Methyl groups increase steric hindrance, lowering IC₅₀ values in enzyme inhibition assays (e.g., vs. EGFR kinases) .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line selection, compound purity). To address this:

- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO ≤0.1%).

- Orthogonal Validation : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays .

- Purity Verification : Quantify impurities (>0.5% threshold) via UPLC-MS to exclude confounding effects .

Q. How can computational modeling optimize the design of this compound derivatives for target selectivity?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding modes to targets (e.g., orexin receptors) .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize analogs .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.